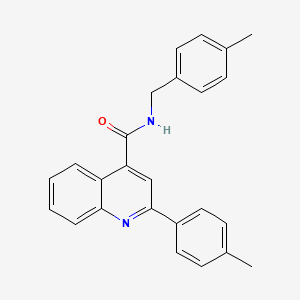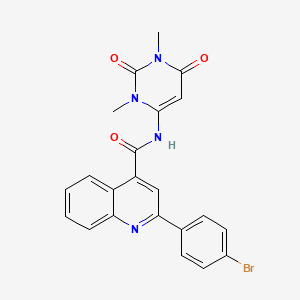![molecular formula C27H26N2O4 B3481357 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methoxyphenyl)-4-quinolinecarboxamide](/img/structure/B3481357.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methoxyphenyl)-4-quinolinecarboxamide
Vue d'ensemble
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methoxyphenyl)-4-quinolinecarboxamide, also known as DMQX, is a chemical compound that has been extensively studied in the field of neuroscience. DMQX is a potent antagonist of the AMPA receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. In
Mécanisme D'action
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methoxyphenyl)-4-quinolinecarboxamide acts as a competitive antagonist of the AMPA receptor by binding to the glutamate binding site and preventing the activation of the receptor. The AMPA receptor is a tetrameric protein complex composed of four subunits (GluA1-4), and N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methoxyphenyl)-4-quinolinecarboxamide binds to the GluA2 subunit with high affinity. The binding of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methoxyphenyl)-4-quinolinecarboxamide to the AMPA receptor prevents the influx of calcium ions into the postsynaptic neuron, which is essential for the induction of LTP and other forms of synaptic plasticity.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methoxyphenyl)-4-quinolinecarboxamide has been shown to have a range of biochemical and physiological effects in the brain. The blockade of AMPA receptors by N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methoxyphenyl)-4-quinolinecarboxamide reduces the excitability of neurons and can prevent the induction of LTP and other forms of synaptic plasticity. N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methoxyphenyl)-4-quinolinecarboxamide has also been shown to have neuroprotective effects in animal models of stroke and neurodegenerative diseases. The neuroprotective effects of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methoxyphenyl)-4-quinolinecarboxamide are thought to be due to the blockade of AMPA receptors, which reduces the excitotoxicity and oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methoxyphenyl)-4-quinolinecarboxamide is a potent and selective antagonist of the AMPA receptor, which makes it an ideal tool for studying the functions of these receptors in the brain. N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methoxyphenyl)-4-quinolinecarboxamide has been extensively characterized in vitro and in vivo, and its effects on synaptic plasticity and neuronal excitability are well established. However, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methoxyphenyl)-4-quinolinecarboxamide has some limitations for lab experiments. N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methoxyphenyl)-4-quinolinecarboxamide has a relatively short half-life in vivo, which requires frequent administration to maintain its effects. N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methoxyphenyl)-4-quinolinecarboxamide also has poor solubility in water, which can limit its use in some experimental protocols.
Orientations Futures
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methoxyphenyl)-4-quinolinecarboxamide has been a valuable tool for studying the functions of AMPA receptors in the brain, and there are several future directions for research with this compound. One area of research is the development of more potent and selective AMPA receptor antagonists that can be used in vivo with fewer side effects. Another area of research is the investigation of the role of AMPA receptors in neurological disorders such as Alzheimer's disease and Parkinson's disease. N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methoxyphenyl)-4-quinolinecarboxamide and other AMPA receptor antagonists may have therapeutic potential for these disorders by reducing the excitotoxicity and oxidative stress in the brain. Finally, the development of novel drug delivery systems for N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methoxyphenyl)-4-quinolinecarboxamide and other AMPA receptor antagonists may improve their pharmacokinetic properties and increase their efficacy in vivo.
Applications De Recherche Scientifique
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methoxyphenyl)-4-quinolinecarboxamide has been widely used in scientific research to study the role of AMPA receptors in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methoxyphenyl)-4-quinolinecarboxamide is a potent and selective antagonist of the AMPA receptor, which allows researchers to selectively block the activity of these receptors and study their functions. N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methoxyphenyl)-4-quinolinecarboxamide has been used in electrophysiological studies to investigate the synaptic plasticity and long-term potentiation (LTP) in the hippocampus and other brain regions. N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methoxyphenyl)-4-quinolinecarboxamide has also been used in animal models of epilepsy to study the role of AMPA receptors in seizure generation and propagation.
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4/c1-31-20-8-6-7-19(16-20)24-17-22(21-9-4-5-10-23(21)29-24)27(30)28-14-13-18-11-12-25(32-2)26(15-18)33-3/h4-12,15-17H,13-14H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAJOPUKAYHCKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl 4-({[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B3481291.png)
![2-(3,4-dimethoxyphenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3481302.png)



![4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-(2-thienyl)quinoline](/img/structure/B3481336.png)



![N-[4-(aminocarbonyl)phenyl]-2-(2,4-dimethylphenyl)-4-quinolinecarboxamide](/img/structure/B3481372.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B3481382.png)